molecular formula C7H11N3O2 B13086367 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid

2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid

Cat. No.: B13086367
M. Wt: 169.18 g/mol
InChI Key: OUENNUXUVPFTEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring . The reaction is typically carried out in an aqueous medium with copper sulfate pentahydrate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of 1,2,3-triazoles often involves large-scale CuAAC reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. The use of water as a solvent and the mild reaction conditions make this method environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase-II sets it apart from other triazole derivatives .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3-ethyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-3-10-6(4-8-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

OUENNUXUVPFTEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)C(C)C(=O)O

Origin of Product

United States

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